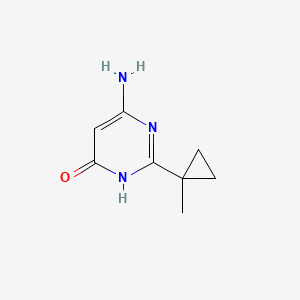![molecular formula C6H5N5O B6602723 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one CAS No. 67678-79-9](/img/structure/B6602723.png)
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one, also known as 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It is a derivative of pyrimidine and has been used in the synthesis of various drugs and pharmaceuticals. 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one is an important intermediate for the synthesis of many bioactive compounds and has been used in the development of new drugs.
Wirkmechanismus
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been studied for its potential use in the treatment of various diseases. It has been found to interact with several enzymes and receptors, which can lead to the modulation of cellular signaling pathways and the regulation of cell growth and differentiation. In addition, it has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been found to have several biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of several receptors and enzymes. In addition, it has been found to have anti-inflammatory and antioxidant effects, as well as to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one is a useful intermediate for the synthesis of various drugs and pharmaceuticals. One of the main advantages of using this compound in laboratory experiments is that it can be synthesized easily and quickly. Furthermore, it has a high purity and is relatively stable. However, one of the main limitations is that it is not water-soluble and therefore needs to be dissolved in organic solvents before use.
Zukünftige Richtungen
The use of 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one in the synthesis of new drugs and pharmaceuticals is an active area of research. Some of the potential future directions for this compound include the development of new drugs for the treatment of cancer, diabetes, and Alzheimer’s disease, as well as the development of new antibiotics, antivirals, and antifungals. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as to explore its potential use in other fields such as biochemistry and pharmacology.
Synthesemethoden
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one can be synthesized through a variety of methods. The most common method is the one-pot synthesis which involves the reaction of a pyrimidine derivative with a reagent such as a carbamate or an imine. This reaction is carried out in an aqueous medium at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours and yields a product with a purity of 95-98%.
Wissenschaftliche Forschungsanwendungen
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been extensively studied in the field of medicinal chemistry. It has been used in the synthesis of various drugs and pharmaceuticals, as well as in the development of new drugs. It has also been used in the synthesis of several bioactive compounds such as antibiotics, antivirals, and antifungals. 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
2-amino-6H-pyrimido[4,5-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-8-1-3-4(11-6)9-2-10-5(3)12/h1-2H,(H3,7,8,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMMXXYJSUBHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NC2=NC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3h-pyrimido[4,5-d]-pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)



![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)
![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)


![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)